![molecular formula C21H17NO B2715626 2-[(E)-({4-[(E)-2-phenylethenyl]phenyl}imino)methyl]phenol CAS No. 1195668-93-9](/img/structure/B2715626.png)
2-[(E)-({4-[(E)-2-phenylethenyl]phenyl}imino)methyl]phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a compound named 2-[(E)-(phenylimino)methyl]phenol and its deutero-derivative were synthesized from stoichiometric mixtures of salicylaldehyde with aniline or aniline-D5 in refluxing methanol . Another method involves the ipso-hydroxylation of arylboronic acids in ethanol .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using various methods. For example, the optimization of the most stable molecular structure of 2-[(4-(hydroxymethyl)phenyl)(pyrrolidin-1-yl)methyl]phenol was performed by the DFT/B3LYP and DFT/B3PW91 methods with 6-311++G(d,p) basis sets .Chemical Reactions Analysis
Phenols, which this compound appears to contain, are known to undergo various chemical reactions. They are highly reactive substrates for electrophilic halogenation, nitration, sulfonation, and Friedel–Crafts reactions . Phenols don’t undergo oxidation in the same way as alcohols because they don’t have a hydrogen atom on the hydroxyl-bearing carbon .Physical And Chemical Properties Analysis
The physical and chemical properties of phenolic compounds depend on their specific structure. Phenols generally have higher melting and boiling points compared to similar compounds due to their ability to form hydrogen bonds . They are also moderately soluble in water .Wissenschaftliche Forschungsanwendungen
Environmental Significance of Phenolic Compounds : Studies on phenolic compounds like chlorinated phenols and bromophenols have highlighted their presence in the environment and potential endocrine-disrupting activity. For example, research identifying hydroxylated PCB metabolites and other phenolic halogenated pollutants in human blood plasma points to the widespread exposure to these compounds and their possible health implications (Hovander et al., 2002).
Medical and Health Research : The study of phenolic compounds extends to their effects on human health, particularly regarding their endocrine-disrupting capabilities. Investigations into urinary concentrations of environmental phenols in pregnant women, for instance, have helped understand exposure levels and potential risks during critical periods of development (Mortensen et al., 2014).
Industrial and Consumer Product Applications : Phenolic compounds are utilized in a variety of consumer products, leading to ubiquitous human exposure. Research into the urinary excretion of non-persistent environmental chemicals, including phenolic compounds, among Danish cohorts underscores the extensive human exposure resulting from their widespread use in industrial and consumer products (Frederiksen et al., 2014).
Safety And Hazards
Eigenschaften
IUPAC Name |
2-[[4-[(E)-2-phenylethenyl]phenyl]iminomethyl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17NO/c23-21-9-5-4-8-19(21)16-22-20-14-12-18(13-15-20)11-10-17-6-2-1-3-7-17/h1-16,23H/b11-10+,22-16? |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZEISWUTDOSHAT-OQPDVDKFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC2=CC=C(C=C2)N=CC3=CC=CC=C3O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C2=CC=C(C=C2)N=CC3=CC=CC=C3O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(E)-({4-[(E)-2-phenylethenyl]phenyl}imino)methyl]phenol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

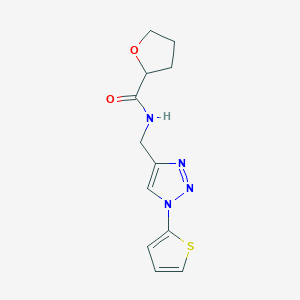


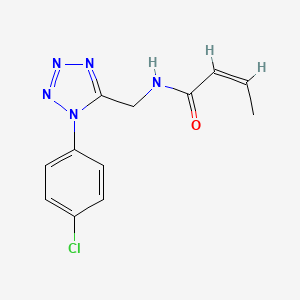
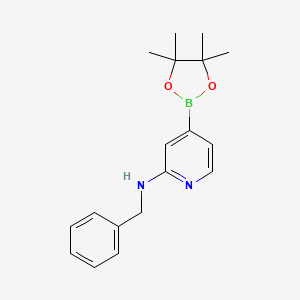
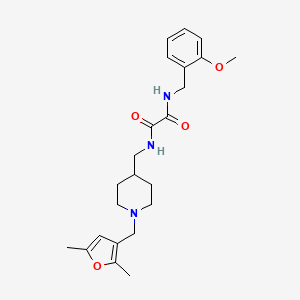
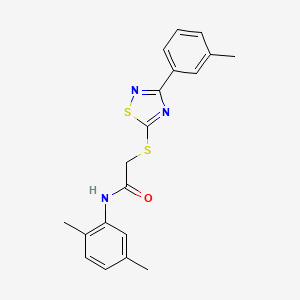

![3-(furan-2-ylmethyl)-2-phenyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2715558.png)

![2-chloro-N-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-6-fluorobenzamide](/img/structure/B2715560.png)

![2-(4-methyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetonitrile](/img/structure/B2715565.png)
![3-isopropyl-8,9-dimethoxy-5-thioxo-5,6-dihydroimidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B2715566.png)